Author: BenchChem Technical Support Team. Date: January 2026
Document ID: AN-SPPS-ZORN-001
Abstract
This document provides a comprehensive guide for the manual solid-phase peptide synthesis (SPPS) of peptides incorporating L-ornithine, utilizing Nα-benzyloxycarbonyl-L-ornithine (Z-Orn-OH) as the building block. This protocol is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of modified peptides. We will delve into the rationale behind procedural steps, focusing on the widely-used Fmoc/tBu orthogonal protection strategy. The guide covers the entire workflow from resin preparation to final peptide cleavage and purification, with a special emphasis on the unique considerations required for the Z-protecting group on the ornithine side chain. This document aims to serve as a self-validating system by explaining the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Table of Contents
Introduction to SPPS and Ornithine-Containing Peptides
Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by R. Bruce Merrifield, has revolutionized the way peptides are synthesized. By anchoring the C-terminal amino acid to an insoluble polymer support (resin), the growing peptide chain can be elongated through sequential addition of protected amino acids, with excess reagents and by-products being easily washed away after each step. This method significantly simplifies the purification process compared to traditional solution-phase synthesis.
Ornithine, a non-proteinogenic amino acid, is a homolog of lysine with a shorter side chain. Its incorporation into peptide sequences is of significant interest in medicinal chemistry and drug development. The delta-amino group (δ-NH2) of the ornithine side chain provides a valuable site for modifications, such as lactamization for cyclization, pegylation, or conjugation to other molecules. The choice of protecting group for this side chain is critical and must be orthogonal to the temporary Nα-protecting group (typically Fmoc) and the protecting groups on other amino acid side chains.
The benzyloxycarbonyl (Z) group is a classic urethane-type protecting group for amines. Its removal is typically achieved under harsh acidic conditions (e.g., HBr in acetic acid) or, more commonly, through catalytic hydrogenolysis. While the Z group is stable to the piperidine used for Fmoc deprotection and the moderate acid (TFA) used for final cleavage from many resins, its use requires careful planning, especially concerning the final deprotection strategy. This guide will focus on a scenario where the Z group is retained on the final peptide or removed post-cleavage.
Core Principles: Fmoc/tBu Strategy and Orthogonal Protection
The protocol described herein is based on the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy, which is the most common approach in modern SPPS.
- Nα-Protection (Temporary): The α-amino group of the incoming amino acid is protected by the Fmoc group. This group is base-labile and is selectively removed at the beginning of each synthesis cycle using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).
- Side-Chain Protection (Permanent): The reactive side chains of most amino acids (e.g., Lys, Asp, Glu, Tyr) are protected by acid-labile groups, most commonly derived from tert-butanol (e.g., Boc, tBu, Trt). These groups are stable to the piperidine used for Fmoc removal but are cleaved simultaneously with the peptide from the resin using a strong acid, typically trifluoroacetic acid (TFA).
The Z-group on the ornithine side chain introduces a third dimension to this scheme. It is stable to both piperidine and, to a large extent, the standard TFA cleavage cocktail. This makes it a "super-permanent" protecting group in this context, which can be advantageous if the final peptide is desired with the ornithine side chain still protected, or if a specific, non-acidolytic final deprotection step is planned. The concept of using multiple classes of protecting groups that can be removed under distinct chemical conditions is known as orthogonal protection .
}
Orthogonal protection scheme in SPPS with Z-Orn-OH.
Materials and Reagents
Solid Support (Resin)
The choice of resin depends on the desired C-terminus of the final peptide. For a C-terminal carboxylic acid, a Wang resin or a 2-chlorotrityl chloride (2-CTC) resin is commonly used. This protocol will assume the use of Fmoc-Rink Amide resin for a C-terminal amide.
| Resin Type | Linker Type | Cleavage Condition | C-Terminus |
|---|
| Wang Resin | p-alkoxybenzyl alcohol | 95% TFA | Carboxylic Acid |
| 2-CTC Resin | 2-Chlorotrityl | 1-5% TFA in DCM (mild) | Carboxylic Acid |
| Rink Amide Resin | Fmoc-protected Rink linker | 95% TFA | Amide |
Table 1. Common Resins for Fmoc-SPPS.
Reagents and Solvents
All reagents should be of high purity (peptide synthesis grade or equivalent).
| Reagent | Purpose | Purity/Grade |
|---|
| N,N-Dimethylformamide (DMF) | Primary solvent for washing and reactions | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Solvent for washing and resin swelling | ACS Grade or higher |
| Piperidine | Fmoc deprotection | Sequencing Grade |
| Fmoc-protected Amino Acids | Peptide building blocks | >99% purity |
| Nα-Fmoc-Nδ-Z-L-ornithine (Fmoc-Orn(Z)-OH) | Ornithine building block | >99% purity |
| HBTU / HATU | Coupling activator (aminium salt) | >99% purity |
| HOBt / HOAt | Coupling additive (racemization suppressant) | >99% purity |
| N,N-Diisopropylethylamine (DIPEA) | Activation base | Peptide Synthesis Grade |
| Trifluoroacetic acid (TFA) | Cleavage from resin | Reagent Grade, >99% |
| Triisopropylsilane (TIS) | Cation scavenger | >98% purity |
| Diethylether (cold) | Peptide precipitation | ACS Grade |
Table 2. Key Reagents for Synthesis.
Detailed Synthesis Protocol
This protocol describes a standard manual synthesis cycle on a 0.1 mmol scale using Rink Amide resin.
Resin Preparation and Swelling
- Weigh 135 mg of Rink Amide resin (substitution ~0.74 mmol/g) into a fritted peptide synthesis vessel.
- Add 5 mL of DMF to the resin.
- Agitate the vessel on a shaker or with manual swirling for 30 minutes at room temperature to allow the resin to swell completely.
- Drain the DMF through the frit.
Rationale: Proper swelling of the polystyrene-based resin is crucial for ensuring that all reactive sites are accessible to reagents. DMF is an excellent solvent for this purpose.
Initial Fmoc Deprotection (for Rink Amide Resin)
- Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.
- Agitate for 3 minutes. Drain.
- Add another 5 mL of 20% piperidine in DMF.
- Agitate for 10 minutes. Drain.
- Wash the resin thoroughly with DMF (5 x 5 mL).
- Wash with DCM (3 x 5 mL) and then DMF (3 x 5 mL) to ensure complete removal of piperidine.
Rationale: The Rink Amide linker is supplied with an Fmoc group that must be removed to expose the primary amine for coupling the first amino acid. Two short treatments with piperidine are often more effective than a single long one for complete deprotection.
The SPPS Cycle: Amino Acid Coupling
This cycle is repeated for each amino acid in the sequence, including Fmoc-Orn(Z)-OH.
Step 1: Amino Acid Activation
- In a separate vial, dissolve the amino acid to be coupled. For a standard coupling, use 4 equivalents relative to the resin substitution (0.4 mmol).
- Fmoc-Amino Acid: 0.4 mmol
- HBTU: 0.39 mmol (0.98 eq. to AA)
- HOBt: 0.4 mmol
- Add 2 mL of DMF and dissolve the components.
- Add DIPEA: 0.8 mmol (2 eq. to AA). The solution should turn yellow, indicating the activation of HOBt.
- Allow the activation to proceed for 1-2 minutes (pre-activation).
Rationale: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent that, in the presence of HOBt (Hydroxybenzotriazole) and a tertiary base like DIPEA, forms an activated HOBt-ester of the amino acid. This activated species reacts readily with the free amine on the resin, forming the peptide bond. Pre-activation ensures the activated species is formed before being added to the resin, which can improve coupling efficiency.
Step 2: Coupling to Resin
- Drain the final DMF wash from the deprotected resin.
- Add the pre-activated amino acid solution to the resin.
- Agitate the vessel for 1-2 hours at room temperature.
- Drain the reaction solution.
- Wash the resin thoroughly with DMF (5 x 5 mL).
Step 3: Monitoring the Coupling Reaction (Optional but Recommended)
A qualitative Kaiser test (ninhydrin test) should be performed to check for the presence of free primary amines on the resin.
- Blue beads: Incomplete coupling (free amines present). The coupling step should be repeated ("double coupling").
- Yellow/Colorless beads: Complete coupling (no free amines). Proceed to the next step.
Step 4: Capping (Optional)
If the Kaiser test remains positive after a second coupling, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences. This is done by acetylating the free amines with a solution of acetic anhydride and DIPEA in DMF.
Step 5: Fmoc Deprotection
- Add 5 mL of 20% piperidine in DMF to the resin.
- Agitate for 3 minutes. Drain.
- Add another 5 mL of 20% piperidine in DMF.
- Agitate for 10 minutes. Drain.
- Wash the resin thoroughly with DMF (5 x 5 mL) to prepare for the next coupling cycle.
Final Cleavage and Deprotection
After the final amino acid has been coupled and its Nα-Fmoc group removed, the peptide is ready to be cleaved from the resin.
Rationale: TFA is a strong acid that cleaves the acid-labile linker (Rink Amide) and the side-chain protecting groups (e.g., Boc, tBu). Scavengers like TIS and water are crucial to quench the reactive carbocations generated during the deprotection of side chains, preventing side reactions with sensitive residues like Trp and Met. The Z-group on the ornithine side chain will remain intact under these conditions.
Post-Cleavage Modification: Z-Group Removal (Optional)
If the δ-amino group of ornithine needs to be deprotected, this must be done in solution phase after cleavage and purification.
- Method: Catalytic Hydrogenolysis
- Procedure: Dissolve the purified Z-Orn-containing peptide in a suitable solvent (e.g., methanol, acetic acid). Add a catalyst (e.g., 10% Palladium on Carbon). Purge the vessel with hydrogen gas (H₂) and stir the reaction under a hydrogen atmosphere (balloon pressure is often sufficient) for several hours until the reaction is complete (monitored by HPLC or mass spectrometry). Filter the catalyst and lyophilize the solution.
Visualized Experimental Workflow
}
The manual Fmoc-SPPS cycle for peptide elongation.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|
| Positive Kaiser Test After Coupling | - Steric hindrance of amino acids
- Poor resin swelling
- Inefficient activation
| - Double couple (repeat the coupling step)
Use a stronger activator like HATU
Increase coupling time |
| Low Peptide Yield After Cleavage | - Incomplete coupling at one or more steps
Incomplete cleavage from the resin | - Review Kaiser test results; cap failed sequences
Ensure resin is completely dry before cleavage
Extend cleavage time to 3-4 hours |
| Deletion Sequences in Mass Spec | - Incomplete deprotection or coupling | - Ensure fresh 20% piperidine solution is used
Implement capping with acetic anhydride after difficult couplings |
| Side Reactions During Cleavage | - Insufficient or incorrect scavengers | - Use appropriate scavenger cocktail for the sequence (e.g., add EDT for Trp-containing peptides)
Ensure TIS is used to protect from t-butyl cations |
Table 3. Common SPPS Problems and Solutions.
References
Document ID: AN-SPPS-ZORN-001
Abstract
This document provides a comprehensive guide for the manual solid-phase peptide synthesis (SPPS) of peptides incorporating L-ornithine, utilizing Nα-benzyloxycarbonyl-L-ornithine (Z-Orn-OH) as the building block. This protocol is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of modified peptides. We will delve into the rationale behind procedural steps, focusing on the widely-used Fmoc/tBu orthogonal protection strategy. The guide covers the entire workflow from resin preparation to final peptide cleavage and purification, with a special emphasis on the unique considerations required for the Z-protecting group on the ornithine side chain. This document aims to serve as a self-validating system by explaining the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Table of Contents
Introduction to SPPS and Ornithine-Containing Peptides
Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by R. Bruce Merrifield, has revolutionized the way peptides are synthesized. By anchoring the C-terminal amino acid to an insoluble polymer support (resin), the growing peptide chain can be elongated through sequential addition of protected amino acids, with excess reagents and by-products being easily washed away after each step. This method significantly simplifies the purification process compared to traditional solution-phase synthesis.
Ornithine, a non-proteinogenic amino acid, is a homolog of lysine with a shorter side chain. Its incorporation into peptide sequences is of significant interest in medicinal chemistry and drug development. The delta-amino group (δ-NH2) of the ornithine side chain provides a valuable site for modifications, such as lactamization for cyclization, pegylation, or conjugation to other molecules. The choice of protecting group for this side chain is critical and must be orthogonal to the temporary Nα-protecting group (typically Fmoc) and the protecting groups on other amino acid side chains.
The benzyloxycarbonyl (Z) group is a classic urethane-type protecting group for amines. Its removal is typically achieved under harsh acidic conditions (e.g., HBr in acetic acid) or, more commonly, through catalytic hydrogenolysis. While the Z group is stable to the piperidine used for Fmoc deprotection and the moderate acid (TFA) used for final cleavage from many resins, its use requires careful planning, especially concerning the final deprotection strategy. This guide will focus on a scenario where the Z group is retained on the final peptide or removed post-cleavage.
Core Principles: Fmoc/tBu Strategy and Orthogonal Protection
The protocol described herein is based on the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy, which is the most common approach in modern SPPS.
- Nα-Protection (Temporary): The α-amino group of the incoming amino acid is protected by the Fmoc group. This group is base-labile and is selectively removed at the beginning of each synthesis cycle using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).
- Side-Chain Protection (Permanent): The reactive side chains of most amino acids (e.g., Lys, Asp, Glu, Tyr) are protected by acid-labile groups, most commonly derived from tert-butanol (e.g., Boc, tBu, Trt). These groups are stable to the piperidine used for Fmoc removal but are cleaved simultaneously with the peptide from the resin using a strong acid, typically trifluoroacetic acid (TFA).
The Z-group on the ornithine side chain introduces a third dimension to this scheme. It is stable to both piperidine and, to a large extent, the standard TFA cleavage cocktail. This makes it a "super-permanent" protecting group in this context, which can be advantageous if the final peptide is desired with the ornithine side chain still protected, or if a specific, non-acidolytic final deprotection step is planned. The concept of using multiple classes of protecting groups that can be removed under distinct chemical conditions is known as orthogonal protection .
}
Orthogonal protection scheme in SPPS with Z-Orn-OH.
Materials and Reagents
Solid Support (Resin)
The choice of resin depends on the desired C-terminus of the final peptide. For a C-terminal carboxylic acid, a Wang resin or a 2-chlorotrityl chloride (2-CTC) resin is commonly used. This protocol will assume the use of Fmoc-Rink Amide resin for a C-terminal amide.
| Resin Type | Linker Type | Cleavage Condition | C-Terminus |
|---|
| Wang Resin | p-alkoxybenzyl alcohol | 95% TFA | Carboxylic Acid |
| 2-CTC Resin | 2-Chlorotrityl | 1-5% TFA in DCM (mild) | Carboxylic Acid |
| Rink Amide Resin | Fmoc-protected Rink linker | 95% TFA | Amide |
Table 1. Common Resins for Fmoc-SPPS.
Reagents and Solvents
All reagents should be of high purity (peptide synthesis grade or equivalent).
| Reagent | Purpose | Purity/Grade |
|---|
| N,N-Dimethylformamide (DMF) | Primary solvent for washing and reactions | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Solvent for washing and resin swelling | ACS Grade or higher |
| Piperidine | Fmoc deprotection | Sequencing Grade |
| Fmoc-protected Amino Acids | Peptide building blocks | >99% purity |
| Nα-Fmoc-Nδ-Z-L-ornithine (Fmoc-Orn(Z)-OH) | Ornithine building block | >99% purity |
| HBTU / HATU | Coupling activator (aminium salt) | >99% purity |
| HOBt / HOAt | Coupling additive (racemization suppressant) | >99% purity |
| N,N-Diisopropylethylamine (DIPEA) | Activation base | Peptide Synthesis Grade |
| Trifluoroacetic acid (TFA) | Cleavage from resin | Reagent Grade, >99% |
| Triisopropylsilane (TIS) | Cation scavenger | >98% purity |
| Diethylether (cold) | Peptide precipitation | ACS Grade |
Table 2. Key Reagents for Synthesis.
Detailed Synthesis Protocol
This protocol describes a standard manual synthesis cycle on a 0.1 mmol scale using Rink Amide resin.
Resin Preparation and Swelling
- Weigh 135 mg of Rink Amide resin (substitution ~0.74 mmol/g) into a fritted peptide synthesis vessel.
- Add 5 mL of DMF to the resin.
- Agitate the vessel on a shaker or with manual swirling for 30 minutes at room temperature to allow the resin to swell completely.
- Drain the DMF through the frit.
Rationale: Proper swelling of the polystyrene-based resin is crucial for ensuring that all reactive sites are accessible to reagents. DMF is an excellent solvent for this purpose.
Initial Fmoc Deprotection (for Rink Amide Resin)
- Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.
- Agitate for 3 minutes. Drain.
- Add another 5 mL of 20% piperidine in DMF.
- Agitate for 10 minutes. Drain.
- Wash the resin thoroughly with DMF (5 x 5 mL).
- Wash with DCM (3 x 5 mL) and then DMF (3 x 5 mL) to ensure complete removal of piperidine.
Rationale: The Rink Amide linker is supplied with an Fmoc group that must be removed to expose the primary amine for coupling the first amino acid. Two short treatments with piperidine are often more effective than a single long one for complete deprotection.
The SPPS Cycle: Amino Acid Coupling
This cycle is repeated for each amino acid in the sequence, including Fmoc-Orn(Z)-OH.
Step 1: Amino Acid Activation
- In a separate vial, dissolve the amino acid to be coupled. For a standard coupling, use 4 equivalents relative to the resin substitution (0.4 mmol).
- Fmoc-Amino Acid: 0.4 mmol
- HBTU: 0.39 mmol (0.98 eq. to AA)
- HOBt: 0.4 mmol
- Add 2 mL of DMF and dissolve the components.
- Add DIPEA: 0.8 mmol (2 eq. to AA). The solution should turn yellow, indicating the activation of HOBt.
- Allow the activation to proceed for 1-2 minutes (pre-activation).
Rationale: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent that, in the presence of HOBt (Hydroxybenzotriazole) and a tertiary base like DIPEA, forms an activated HOBt-ester of the amino acid. This activated species reacts readily with the free amine on the resin, forming the peptide bond. Pre-activation ensures the activated species is formed before being added to the resin, which can improve coupling efficiency.
Step 2: Coupling to Resin
- Drain the final DMF wash from the deprotected resin.
- Add the pre-activated amino acid solution to the resin.
- Agitate the vessel for 1-2 hours at room temperature.
- Drain the reaction solution.
- Wash the resin thoroughly with DMF (5 x 5 mL).
Step 3: Monitoring the Coupling Reaction (Optional but Recommended)
A qualitative Kaiser test (ninhydrin test) should be performed to check for the presence of free primary amines on the resin.
- Blue beads: Incomplete coupling (free amines present). The coupling step should be repeated ("double coupling").
- Yellow/Colorless beads: Complete coupling (no free amines). Proceed to the next step.
Step 4: Capping (Optional)
If the Kaiser test remains positive after a second coupling, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences. This is done by acetylating the free amines with a solution of acetic anhydride and DIPEA in DMF.
Step 5: Fmoc Deprotection
- Add 5 mL of 20% piperidine in DMF to the resin.
- Agitate for 3 minutes. Drain.
- Add another 5 mL of 20% piperidine in DMF.
- Agitate for 10 minutes. Drain.
- Wash the resin thoroughly with DMF (5 x 5 mL) to prepare for the next coupling cycle.
Final Cleavage and Deprotection
After the final amino acid has been coupled and its Nα-Fmoc group removed, the peptide is ready to be cleaved from the resin.
Rationale: TFA is a strong acid that cleaves the acid-labile linker (Rink Amide) and the side-chain protecting groups (e.g., Boc, tBu). Scavengers like TIS and water are crucial to quench the reactive carbocations generated during the deprotection of side chains, preventing side reactions with sensitive residues like Trp and Met. The Z-group on the ornithine side chain will remain intact under these conditions.
Post-Cleavage Modification: Z-Group Removal (Optional)
If the δ-amino group of ornithine needs to be deprotected, this must be done in solution phase after cleavage and purification.
- Method: Catalytic Hydrogenolysis
- Procedure: Dissolve the purified Z-Orn-containing peptide in a suitable solvent (e.g., methanol, acetic acid). Add a catalyst (e.g., 10% Palladium on Carbon). Purge the vessel with hydrogen gas (H₂) and stir the reaction under a hydrogen atmosphere (balloon pressure is often sufficient) for several hours until the reaction is complete (monitored by HPLC or mass spectrometry). Filter the catalyst and lyophilize the solution.
Visualized Experimental Workflow
}
The manual Fmoc-SPPS cycle for peptide elongation.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|
| Positive Kaiser Test After Coupling | - Steric hindrance of amino acids
- Poor resin swelling
- Inefficient activation
| - Double couple (repeat the coupling step)
Use a stronger activator like HATU
Increase coupling time |
| Low Peptide Yield After Cleavage | - Incomplete coupling at one or more steps
Incomplete cleavage from the resin | - Review Kaiser test results; cap failed sequences
Ensure resin is completely dry before cleavage
Extend cleavage time to 3-4 hours |
| Deletion Sequences in Mass Spec | - Incomplete deprotection or coupling | - Ensure fresh 20% piperidine solution is used
Implement capping with acetic anhydride after difficult couplings |
| Side Reactions During Cleavage | - Insufficient or incorrect scavengers | - Use appropriate scavenger cocktail for the sequence (e.g., add EDT for Trp-containing peptides)
Ensure TIS is used to protect from t-butyl cations |
Table 3. Common SPPS Problems and Solutions.
References